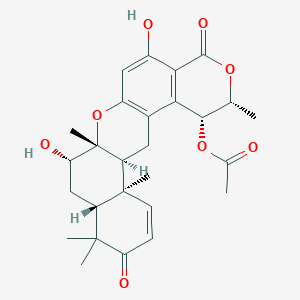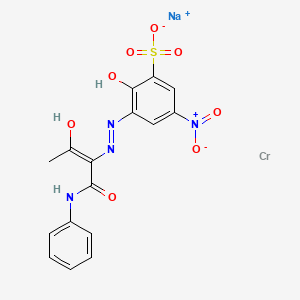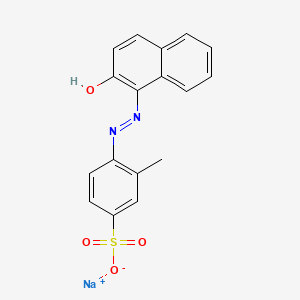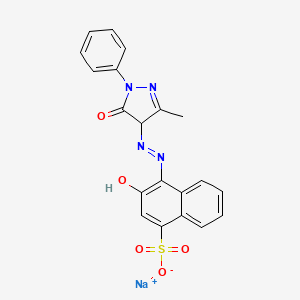![molecular formula C14H14FN3O2S B606729 (5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)
(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CLP 257 is a selective activator of the potassium-chloride cotransporter 2 (KCC2). It is known for its ability to restore impaired chloride transport in neurons with diminished KCC2 activity. This compound has shown potential in alleviating hypersensitivity in rats with neuropathic pain .
Scientific Research Applications
CLP 257 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function of potassium-chloride cotransporters.
Biology: Helps in understanding the role of KCC2 in neuronal function and chloride homeostasis.
Medicine: Potential therapeutic agent for conditions like neuropathic pain and epilepsy.
Industry: Used in the development of new drugs targeting potassium-chloride cotransporters.
Mechanism of Action
CLP 257 exerts its effects by selectively activating the potassium-chloride cotransporter 2 (KCC2). This activation restores impaired chloride transport in neurons, which is crucial for maintaining the chloride gradient necessary for proper neuronal function. The compound does not affect other potassium-chloride cotransporters or GABA receptors .
Preparation Methods
The synthetic route for CLP 257 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a solid form and is light yellow to yellow in color . Industrial production methods typically involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
CLP 257 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Comparison with Similar Compounds
CLP 257 is unique in its selective activation of KCC2. Similar compounds include:
Prochlorperazine: Another KCC2 enhancer that acts by increasing KCC2 function and clustering while decreasing its membrane diffusion.
VU0463271: A selective KCC2 inhibitor used in research to study the effects of KCC2 inhibition. CLP 257 stands out due to its high selectivity and efficacy in restoring KCC2 function without affecting other cotransporters or receptors.
Properties
IUPAC Name |
(5Z)-2-(diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-10-4-3-9(11(19)8-10)7-12-13(20)17-14(21-12)18-6-2-1-5-16-18/h3-4,7-8,16,19H,1-2,5-6H2/b12-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCADXVKQRCWTR-GHXNOFRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)O)/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of CLP257?
A: CLP257 is proposed to enhance the function of the neuronal K+-Cl- cotransporter KCC2. [, ] This transporter plays a crucial role in maintaining intracellular chloride ion concentration, which is critical for the inhibitory action of GABA, a major inhibitory neurotransmitter in the brain. []
Q2: How does enhancing KCC2 function impact neuronal activity?
A: By enhancing KCC2 activity, CLP257 is hypothesized to facilitate chloride extrusion from neurons. [, ] This action helps maintain a low intracellular chloride concentration, ensuring that GABAergic signaling remains inhibitory. [, ] This is particularly important in conditions like epilepsy and chronic pain, where impaired KCC2 function can lead to neuronal hyperexcitability. [, , ]
Q3: Has CLP257 demonstrated efficacy in animal models of pain?
A: Yes, studies in rodent models have shown that CLP257 can attenuate pain hypersensitivity in various conditions. For instance, intrathecal administration of CLP257 effectively reduced bone cancer pain in rats, potentially by upregulating KCC2 expression in the spinal cord. [] Moreover, CLP257 showed promise in alleviating remifentanil-induced hyperalgesia [] and pain sensitization related to Calcitonin Gene-Related Peptide (CGRP) in female rodents. []
Q4: Are there any sex-specific differences in CLP257's effects on pain?
A: Interestingly, research suggests that CLP257 might have a more pronounced effect on pain modulation in female rodents. Studies using the hyperalgesic priming and spared nerve injury (SNI) models observed that CLP257's analgesic effects were more potent and long-lasting in female mice compared to their male counterparts. [] This sex-specific effect may be linked to the interaction between CLP257, CGRP, and KCC2 activity, which appears to be more pronounced in females. []
Q5: What is the evidence for CLP257 directly interacting with KCC2?
A: While initial research suggested CLP257 directly modulated KCC2 activity, a recent study using electrophysiological techniques in Xenopus oocytes found no evidence of direct interaction. [, ] This study suggests that CLP257 might exert its effects through alternative mechanisms, possibly involving other ion channels or intracellular pathways. [, ] Further research is crucial to definitively characterize CLP257's precise molecular target and clarify its interaction with KCC2.
Q6: Beyond pain, are there other potential therapeutic applications for CLP257?
A: Given its proposed mechanism of enhancing KCC2 function and restoring GABAergic inhibition, CLP257 holds potential for treating other neurological conditions characterized by neuronal hyperexcitability. [] Studies have explored its efficacy in preclinical models of epilepsy [, ] and spasticity after spinal cord injury [], with promising results.
Q7: What are the limitations of current CLP257 research?
A: While preclinical data on CLP257 shows promise, it's essential to acknowledge existing limitations. Firstly, the exact mechanism of action and the precise relationship with KCC2 remain under investigation. [, ] Secondly, most studies are conducted in animal models, and further research is needed to confirm its efficacy and safety in humans. Lastly, long-term effects and potential toxicity require careful evaluation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


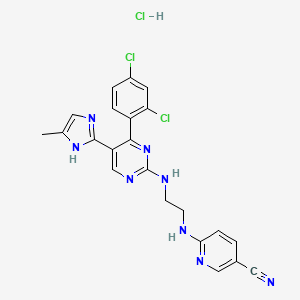
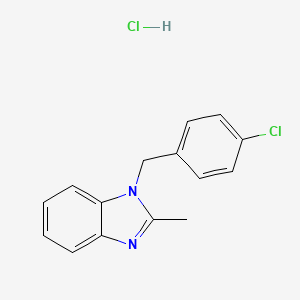
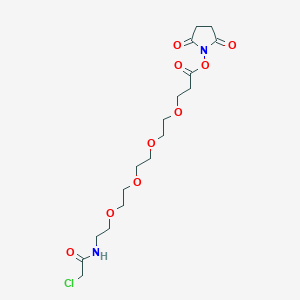
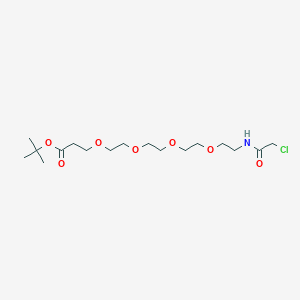
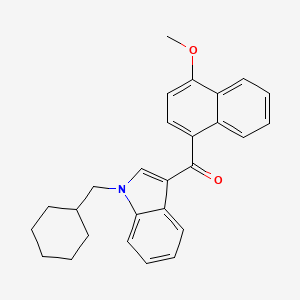
![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B606661.png)
